4-Methoxy-N-(2-methylpentyl)aniline
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Overview
Description
4-Methoxy-N-(2-methylpentyl)aniline is an organic compound with the molecular formula C13H21NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-methylpentyl group, and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-methylpentyl)aniline typically involves the reaction of 4-methoxyaniline with 2-methylpentyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-methylpentyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while nitration can produce 4-methoxy-2-nitroaniline.
Scientific Research Applications
4-Methoxy-N-(2-methylpentyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-methylpentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The 2-methylpentyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Lacks the 2-methylpentyl group, making it less hydrophobic.
N-(2-Methylpentyl)aniline: Lacks the methoxy group, affecting its reactivity and interactions.
4-Methoxy-N-(tert-pentyl)aniline: Similar structure but with a different alkyl group, leading to variations in physical and chemical properties.
Uniqueness
4-Methoxy-N-(2-methylpentyl)aniline is unique due to the presence of both the methoxy and 2-methylpentyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylpentyl)aniline |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
FTNFPGVAFKWXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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